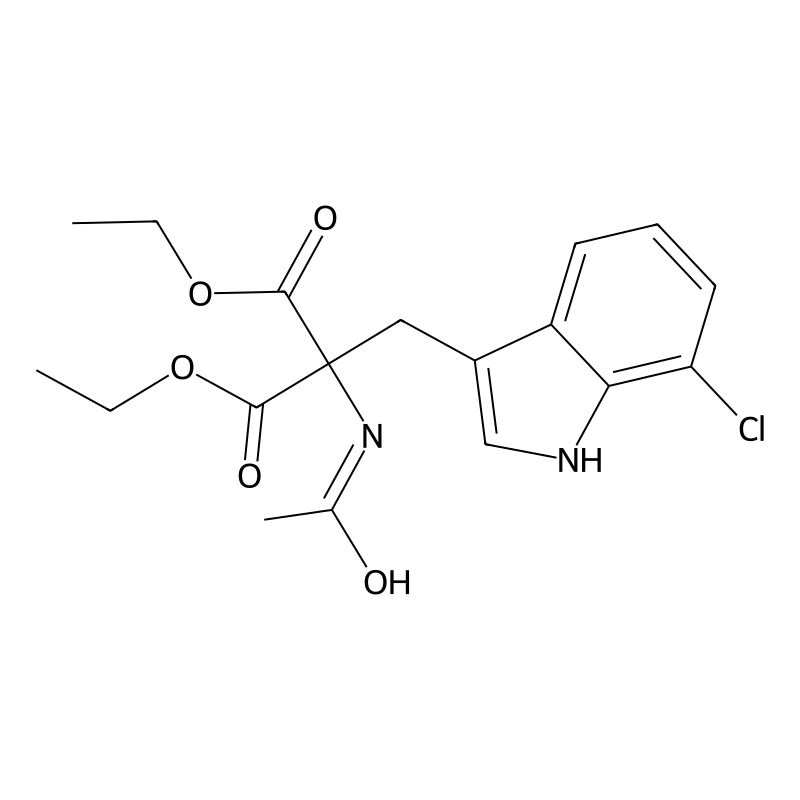

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate (CAS 582319-05-9) is a pre-functionalized, regioselectively chlorinated indole-malonate intermediate. In pharmaceutical and synthetic biology procurement, its primary value lies in its role as a direct, shelf-stable precursor for 7-chloro-DL-tryptophan and complex halogenated bisindole scaffolds. By locking the chlorine atom at the C7 position of the indole ring prior to amino acid assembly, this compound allows researchers and manufacturers to bypass the complex enzymatic or hazardous chemical halogenation steps typically required to functionalize the indole core [1].

Substituting this specific intermediate with unsubstituted diethyl acetamidomalonate (and attempting late-stage chlorination) or 7-chloroindole (and attempting in-house coupling) introduces severe process bottlenecks. Direct chemical chlorination of tryptophan or indole-malonates typically lacks regiocontrol, yielding mixtures of 5-chloro and 6-chloro isomers rather than the desired 7-chloro target. Alternatively, utilizing biocatalytic methods like the RebH halogenase requires complex FAD/FADH2 cofactor regeneration systems that struggle to scale efficiently [1]. Furthermore, in-house coupling of 7-chloro-gramine requires handling toxic alkylating agents and managing reactive alkylideneindolenine intermediates [2]. Procuring the pre-assembled malonate eliminates these regioselectivity and processability risks.

References

- [1] Wang H, et al. Co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system. Appl Microbiol Biotechnol. 2023;107(15):4873-4885.

- [2] Han J, et al. Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives. Chem Eur J. 2021;27(70):17510-17528.

Scalability vs. Enzymatic Chlorination

When synthesizing 7-chloro-tryptophan, chemical hydrolysis and decarboxylation of the pre-formed malonate provides a highly scalable route compared to biocatalytic alternatives. Enzymatic chlorination of L-tryptophan using RebH/L-AAD systems is bottlenecked by cofactor regeneration, yielding approximately 170 mg/L in optimized 6-hour cell-free systems [1]. In contrast, the chemical route from the procured malonate bypasses enzymatic kinetics entirely, routinely supporting multi-gram scale synthesis with standard chemical yields.

| Evidence Dimension | Production scalability and titer |

| Target Compound Data | Multi-gram scalable via standard hydrolysis/decarboxylation |

| Comparator Or Baseline | Enzymatic L-tryptophan chlorination (~170 mg/L titer) |

| Quantified Difference | Chemical route avoids the ~170 mg/L enzymatic bottleneck |

| Conditions | Cell-free FAD/FADH2 regeneration system vs. standard chemical hydrolysis |

For industrial procurement, starting from the pre-formed malonate guarantees high-throughput yield without the complexity and cost of maintaining multi-enzyme cofactor regeneration cascades.

Elimination of Hazardous In-House Coupling Steps

Procuring the pre-coupled malonate eliminates the need to perform in-house Michael additions using 7-chloro-gramine. In-house coupling requires the generation of a reactive alkylideneindolenine intermediate via the elimination of dimethylamine, often necessitating quaternization to a methiodide salt and strict basic conditions [1]. By purchasing CAS 582319-05-9, the buyer secures 100% C3-regioselectivity while avoiding the handling of toxic alkylating agents and the management of volatile amine byproducts.

| Evidence Dimension | Process safety and step reduction |

| Target Compound Data | 0 in-house coupling steps; pre-locked C3 regiochemistry |

| Comparator Or Baseline | In-house gramine coupling (requires basic elimination of dimethylamine) |

| Quantified Difference | Eliminates 1 hazardous synthetic step and associated purification |

| Conditions | Standard laboratory synthesis of unnatural amino acids |

Bypassing the gramine-coupling step streamlines the synthetic workflow, reduces exposure to hazardous reagents, and prevents yield loss from incomplete Michael addition.

Structural Necessity for Indolocarbazole Antitumor Agents

The C7-chlorine atom is a strict structural requirement for the biological activity of rebeccamycin-class indolocarbazole antitumor agents. While biological systems utilize the RebH halogenase (which operates with a slow kcat of 0.05 s^-1 for chlorination) to achieve this [1], synthetic routes must start with the correct halogenation pattern. Unsubstituted malonates fail to provide the necessary steric and electronic profile for the final aglycone scaffold, making the 7-chloro variant an absolute necessity rather than an optional optimization.

| Evidence Dimension | Target scaffold viability |

| Target Compound Data | Provides essential C7-chlorine for rebeccamycin analogs |

| Comparator Or Baseline | Unsubstituted malonate (fails to form active chlorinated scaffold) |

| Quantified Difference | Binary requirement for downstream pharmaceutical efficacy |

| Conditions | Synthesis of rebeccamycin aglycone scaffolds |

Procuring the regioselectively chlorinated precursor ensures the exact structural requirements for rebeccamycin-class pharmaceutical development are met from the start.

Scalable Synthesis of 7-Chloro-DL-Tryptophan

Where this compound is the right choice: Industrial and laboratory-scale production of 7-chloro-DL-tryptophan. By subjecting the malonate to basic hydrolysis and decarboxylation, manufacturers can reliably produce the unnatural amino acid without the titer limitations of FAD-dependent enzymatic chlorination systems [1].

Development of Rebeccamycin and Indolocarbazole Analogs

Where this compound is the right choice: Pharmaceutical research targeting DNA topoisomerase I inhibitors. The pre-installed C7-chlorine atom ensures the correct steric and electronic properties required for the aglycone scaffold of rebeccamycin-class antitumor agents, bypassing complex late-stage halogenation [2].

Precursors for Genetic Code Expansion (GCE) Platforms

Where this compound is the right choice: Providing the chemical feedstocks necessary for orthogonal aminoacyl-tRNA synthetase incorporation of non-canonical amino acids. Procuring the malonate to synthesize 7-chloro-tryptophan allows researchers to bypass the need for engineering autonomous in vivo halogenase pathways [3].

References

- [1] Wang H, et al. Co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system. Appl Microbiol Biotechnol. 2023;107(15):4873-4885.

- [2] Yeh E, Garneau S, Walsh CT. Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase, generating 7-chlorotryptophan during rebeccamycin biosynthesis. Proc Natl Acad Sci U S A. 2005;102(11):3960-3965.

- [3] Wang J, et al. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Chembiochem. 2024;25(5):e202300705.

XLogP3

Dates

Explore Compound Types